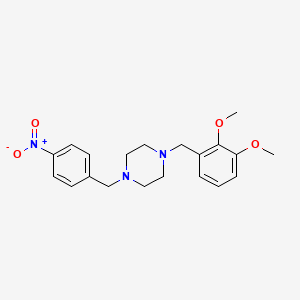
5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide, also known as BRD-0476, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of benzamides and is known for its ability to modulate the activity of certain enzymes and receptors in the body.
Mechanism of Action
5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide works by binding to the acetyl-lysine binding pocket of BRD proteins, thereby inhibiting their activity. This leads to changes in gene expression and can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide can have a wide range of biochemical and physiological effects. These include changes in gene expression, cell proliferation, and differentiation. 5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide has also been shown to have anti-inflammatory effects and may have potential use in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide is its specificity for BRD proteins, which allows for targeted modulation of gene expression. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for effective use in experiments.
Future Directions
There are several potential future directions for research involving 5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide. These include further studies on its mechanism of action and potential use in the treatment of diseases such as cancer and inflammation. Additionally, there may be potential for the development of more potent analogs of this compound for use in scientific research.
Synthesis Methods
The synthesis of 5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide involves a multi-step process that starts with the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate compound is then reacted with 3,4-dimethylaniline and potassium carbonate to form the desired product, 5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide.
Scientific Research Applications
5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide has been studied extensively for its potential use as a tool compound in scientific research. This compound has been shown to modulate the activity of several enzymes and receptors, including bromodomain-containing proteins (BRDs), which play a critical role in gene regulation.
properties
IUPAC Name |
5-bromo-N-(3,4-dimethylphenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrINO/c1-9-3-5-12(7-10(9)2)18-15(19)13-8-11(16)4-6-14(13)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJBEEXPIOHUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-yl)amine](/img/structure/B6049812.png)
![N-(5-fluoro-2-methylphenyl)-5-[1-(1H-imidazol-4-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6049823.png)
![1-[4-(4-methylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6049831.png)
![ethyl 2-anilino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6049844.png)
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B6049851.png)

![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-1-isobutyl-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B6049865.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049871.png)
methylene]-4-(4-morpholinyl)-4-oxo-1-phenyl-1,3-butanedione](/img/structure/B6049876.png)
![N,N-dimethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]sulfamide](/img/structure/B6049879.png)
![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6049890.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6049898.png)
![N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B6049899.png)
![2-{[2-(diethylamino)ethyl]thio}-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6049906.png)